

# Spectral Analysis of Malvidin-3-galactoside Chloride: A Technical Guide

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## Compound of Interest

Compound Name: Malvidin-3-galactoside chloride

Cat. No.: B15565288

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This technical guide provides an in-depth overview of the spectral analysis of **Malvidin-3-galactoside chloride**, a prominent anthocyanin. The following sections detail the characteristic spectral data obtained through various analytical techniques and provide standardized experimental protocols for reproducibility.

## Quantitative Spectral Data Summary

The spectral characteristics of **Malvidin-3-galactoside chloride** are summarized in the tables below, providing a comprehensive quantitative fingerprint for this compound.

### UV-Visible (UV-Vis) Spectroscopy

Parameter	Wavelength ( $\lambda_{\text{max}}$ )	Solvent/Conditions
Absorption Maxima	~538 nm, ~274 nm, ~206 nm	Acidic mobile phase (pH $\leq$ 3)

Note: Data is based on the aglycone malvidin and is expected to be very similar for its 3-galactoside conjugate.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Methanol-d4 with Trifluoroacetic acid (MeOD-TFA)

<sup>1</sup>H NMR (400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.44	d, J = 7.6 Hz	1H
3.89-4.10	m	1H
3.84-3.89	m	1H
3.72-3.74	m	1H
3.61-3.66	m	1H
3.43-3.46	m	1H

<sup>13</sup>C NMR (100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
170.4	Carbonyl C
160.6	Aromatic C
159.8	Aromatic C
159.4	Aromatic C
157.4	Aromatic C
147.4	Aromatic C
145.7	Aromatic C
144.3	Aromatic C
135.7	Aromatic C
119.9	Aromatic C
118.0	Aromatic C
115.2	Aromatic C
113.2	Aromatic C
112.5	Aromatic C
103.5	Anomeric C
95.1	Aromatic C
78.8	Sugar C
78.1	Sugar C
74.8	Sugar C
71.0	Sugar C
62.3	Sugar C

## Mass Spectrometry (MS)

Technique	Ion Mode	[M] <sup>+</sup> (m/z)	Key Fragments (m/z)
HRESIMS	Positive	465.1039	-
LC-ESI-QTOF-MS/MS	Positive	493.1346	331 (aglycone)

Note: [M]<sup>+</sup> in HRESIMS refers to the mass of the cation, while in LC-ESI-QTOF-MS/MS it may represent the protonated molecule depending on the source conditions.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Phenolic and sugar hydroxyls
~2920	C-H stretch	Aliphatic and aromatic
~1640	C=C stretch	Aromatic rings
~1580	C=C stretch	Aromatic rings
~1450	C-H bend	Aliphatic
~1340	O-H bend	Phenolic hydroxyls
~1280	C-O stretch	Aryl ether
~1100-1000	C-O stretch	Sugar moiety
~820	C-H out-of-plane bend	Aromatic

## Experimental Protocols

Detailed methodologies for the spectral analysis of **Malvidin-3-galactoside chloride** are provided below.

### UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of **Malvidin-3-galactoside chloride** in methanol. Dilute the stock solution with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1) to a final concentration suitable for UV-Vis analysis (typically in the  $\mu\text{M}$  range).

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm. Use the acidic aqueous solution as a blank.
- Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

- Sample Preparation: Dissolve an accurately weighed sample of **Malvidin-3-galactoside chloride** in a deuterated solvent, typically Methanol-d<sub>4</sub> (MeOD).[1] A small amount of trifluoroacetic acid-d (TFA-d) can be added to stabilize the flavylum cation.[1]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition: Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra at a constant temperature (e.g., 25 °C). Standard pulse sequences are used.
- Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak.

## Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of **Malvidin-3-galactoside chloride** in a solvent compatible with the mobile phase (e.g., methanol/water with a small percentage of formic acid).
- Chromatography:
  - Column: C18 reversed-phase column.
  - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
  - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
  - Injection Volume: 5-10 µL.

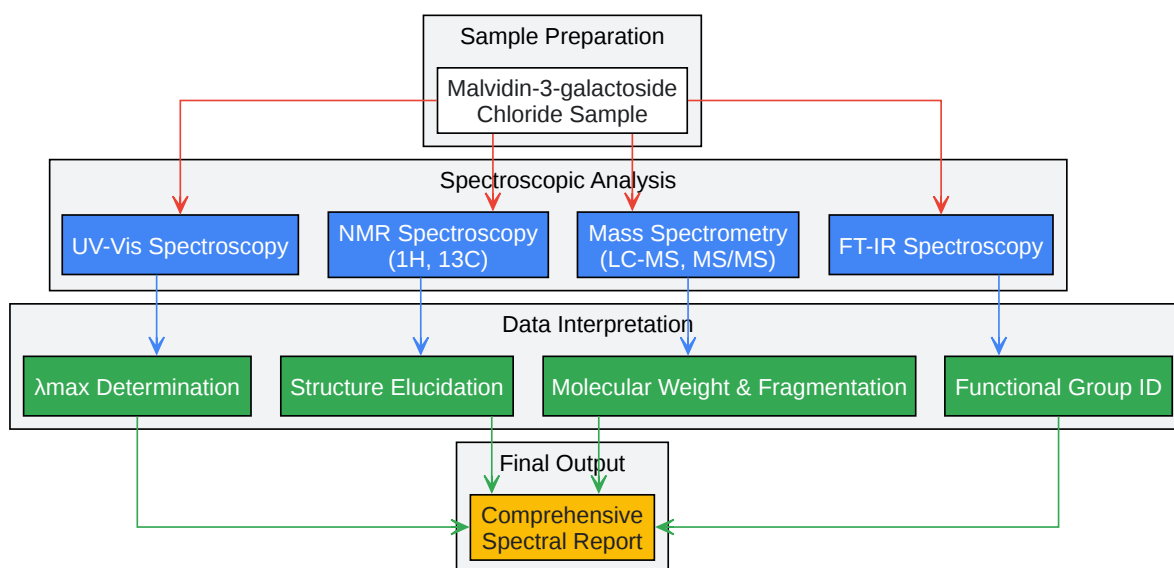
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Analyzer: Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass analyzer.
  - Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Acquire tandem mass spectra (MS/MS) by fragmenting the parent ion to aid in structural elucidation.
- Analysis: Process the data to identify the molecular ion and characteristic fragment ions.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of **Malvidin-3-galactoside chloride**.



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Caption: Workflow for the spectral analysis of **Malvidin-3-galactoside chloride**.

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## References

- 1. researchgate.net [researchgate.net]
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